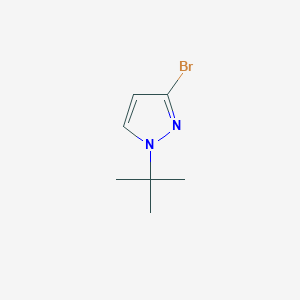

3-Bromo-1-(tert-butyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-tert-butylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQXXWAGKMRPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyrazole Derivatives in Modern Organic and Medicinal Chemistry Research

Pyrazole (B372694) derivatives represent a highly influential class of N-heterocyclic compounds. mdpi.com Their five-membered ring structure, containing one pyrrole-type and one pyridine-type nitrogen atom, imparts a unique combination of chemical properties. mdpi.com This has made them invaluable scaffolds in a multitude of scientific domains, including medicinal chemistry, agrochemicals, and materials science. mdpi.comnih.govglobalresearchonline.netorientjchem.org

In medicinal chemistry, the pyrazole core is a recurring motif in a wide array of therapeutic agents. pharmaguideline.com Molecules incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. mdpi.comnih.gov The structural versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting compounds. This adaptability has led to the development of numerous successful drugs.

Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as fungicides and insecticides. orientjchem.org In materials science, their unique photophysical properties are harnessed in the creation of dyes, fluorescent probes, and liquid crystals. mdpi.commdpi.com The sustained interest in these compounds has spurred the development of a vast array of synthetic methodologies for their preparation and functionalization. nih.govresearchgate.net

Rationale for Investigating Brominated Pyrazole Scaffolds

The introduction of a bromine atom onto the pyrazole (B372694) ring is a strategic decision that significantly enhances its synthetic utility. Halogenated, and specifically brominated, pyrazoles are key intermediates in organic synthesis. mdpi.com The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations.

The primary utility of the bromo-substituent lies in its ability to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of bromination. This capability is fundamental to the construction of complex molecular architectures from simpler, readily available starting materials.

Furthermore, the bromine atom can be readily displaced by a range of nucleophiles or can be involved in metal-halogen exchange reactions to generate organometallic species. These reactive intermediates can then be engaged in further synthetic manipulations. The presence of bromine can also influence the electronic properties of the pyrazole ring, which can in turn affect the reactivity of other positions on the ring. The strategic placement of a bromine atom, as in 3-bromo-1-(tert-butyl)-1H-pyrazole, therefore opens up a vast chemical space for the synthesis of novel and diverse pyrazole derivatives. nih.govresearchgate.net

Specific Research Focus on 3 Bromo 1 Tert Butyl 1h Pyrazole As a Synthetic Synthon

The compound 3-Bromo-1-(tert-butyl)-1H-pyrazole has emerged as a particularly valuable synthetic synthon, a term used to describe a building block from which a wide variety of other compounds can be synthesized. The specific combination of the 3-bromo substituent and the 1-tert-butyl group is key to its utility.

The tert-butyl group at the N1 position serves several important functions. It provides steric bulk, which can direct the regioselectivity of subsequent reactions on the pyrazole (B372694) ring. This steric hindrance can also enhance the stability of the compound and its derivatives. Furthermore, the tert-butyl group can influence the solubility of the molecule in organic solvents, which is a practical consideration in synthetic procedures.

The bromine atom at the C3 position is the primary site of reactivity for synthetic diversification. Its presence allows for the introduction of a wide range of functional groups through the aforementioned cross-coupling and substitution reactions. This makes this compound a versatile precursor for the synthesis of a library of 3-substituted pyrazole derivatives, each with potentially unique biological or material properties. Research has highlighted the utility of related brominated pyrazoles as versatile intermediates for the preparation of more complex molecules. nih.gov

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate |

| Molecular Formula | C₇H₁₁BrN₂ | C₈H₁₁BrN₂O₂ nih.gov |

| Molecular Weight | 203.08 g/mol | 247.09 g/mol nih.gov |

| CAS Number | 1779857-30-5 bldpharm.com | 1448855-35-3 nih.gov |

| Synonyms | N/A | 1-Boc-3-bromo-1H-pyrazole nih.gov |

Overview of Advanced Synthetic Applications and Methodological Contributions

De Novo Pyrazole Ring Construction Strategies

The formation of the pyrazole ring is a fundamental step that can be accomplished through several convergent and efficient methods. These strategies often involve the reaction of a hydrazine (B178648) component with a 1,3-dielectrophile precursor.

Cycloaddition Reactions Employing Activated Alkenes and Hydrazines

Cycloaddition reactions represent a powerful tool for constructing the pyrazole core. A common approach involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. This reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. mdpi.com For instance, the reaction between an α,β-ethylenic ketone and a hydrazine can be catalyzed by copper triflate to yield a pyrazoline, which is then oxidized in situ to the corresponding pyrazole. mdpi.com

Another significant cycloaddition strategy is the 1,3-dipolar cycloaddition between diazo compounds and alkynes. mdpi.comorganic-chemistry.org This method allows for the regioselective synthesis of polysubstituted pyrazoles. Diazo compounds, which can be generated in situ from sources like N-tosylhydrazones, react with terminal alkynes to furnish 3,5-disubstituted pyrazoles. mdpi.comorganic-chemistry.org

A specific and high-yielding route to a precursor for the target molecule involves the ring closure of an activated alkene with tert-butyl hydrazine. acs.org In this synthesis, an acid chloride is first converted to a 2-(methoxyarylmethylene)malononitrile, which then undergoes cyclization with tert-butyl hydrazine to form the pyrazole ring structure. acs.org

Multicomponent Reaction Approaches for Pyrazole Formation

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like pyrazoles in a single step, maximizing atomic economy and reducing waste. beilstein-journals.orgfrontiersin.org These reactions involve the combination of three or more starting materials in a one-pot process. organic-chemistry.org

A prevalent MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine. beilstein-journals.org A well-documented example is the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, which provides a sustainable route to 1-H-pyrazole derivatives. longdom.org The classic Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, can be adapted into an MCR format by generating the dicarbonyl species in situ. beilstein-journals.org

Furthermore, pyrazoles can be synthesized via a three-component reaction involving malononitrile, aldehydes, and hydrazines. beilstein-journals.org Photocatalysis has also enabled novel MCRs; for example, a three-component cascade reaction of enaminones, hydrazines, and CBr₄ can produce bromo-substituted pyrazoles in a single operation. organic-chemistry.org

| MCR Components | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Water, Ammonium Acetate | 1-H-Pyrazoles | longdom.org |

| Enaminones, Hydrazines, CBr₄ | Photocatalyst | Bromo-substituted Pyrazoles | organic-chemistry.org |

| Malononitrile, Aldehydes, Hydrazines | Various | Polyfunctional Pyrazoles | beilstein-journals.org |

| 1,3-Dicarbonyls, Aldehydes, Diazo Compounds | O₂ (oxidant) | Polyfunctional Pyrazoles | organic-chemistry.org |

Specific Routes Involving tert-Butyl Hydrazine in Pyrazole Ring Closure

The direct incorporation of the N-tert-butyl group is most efficiently achieved by using tert-butyl hydrazine or its hydrochloride salt as a key starting material in the ring-forming step.

A notable synthesis produces 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate. acs.orgnih.gov This route starts from potassium tricyanomethanide and involves a ring closure with tert-butyl hydrazine. acs.org Similarly, the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile (B73559) is an effective method for preparing 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. orgsyn.org This procedure is highlighted as an environmentally friendly alternative, using an inorganic base and allowing for facile product isolation. orgsyn.org

The cyclocondensation of β-enamino diketones with tert-butylhydrazine hydrochloride has been used to prepare 4-substituted 1H-pyrazole-5-carboxylates with high regioselectivity and in excellent yields. organic-chemistry.org However, reaction conditions are crucial, as the use of tert-butylhydrazine hydrochloride with certain substrates, like trichloromethyl enones, under acidic conditions can favor the elimination of the tert-butyl group, leading to the formation of the corresponding NH-unsubstituted pyrazole. nih.gov

Selective Functionalization and Derivatization of Pyrazole Core Structures

When a pre-formed pyrazole ring is available, the target compound can be synthesized by introducing the necessary functional groups—the bromine atom at C-3 and the tert-butyl group at N-1—in a stepwise manner.

Regioselective Bromination Techniques at the C-3 Position of Pyrazoles

Achieving regioselective bromination at the C-3 position of the pyrazole ring is a critical transformation. The presence of the bulky tert-butyl group at the N-1 position can sterically hinder the C-5 position, thereby directing electrophilic substitution towards the C-3 position.

Common brominating agents for this purpose include N-bromosuccinimide (NBS) and elemental bromine. The reaction with NBS is often performed in a solvent like dichloromethane (B109758) at controlled temperatures (0–25 °C) and typically yields the desired product in high percentages (85–95%).

An alternative strategy involves a Sandmeyer-type reaction. For example, a 3,5-diamino-1-(tert-butyl)-1H-pyrazole intermediate can be selectively diazotized and subsequently brominated at the C-3 position. acs.orgnih.gov Other methods reported for the synthesis of 3-bromopyrazole from unsubstituted pyrazole include the use of potassium dichromate in hydrobromic acid. chemicalbook.com

| Starting Material | Reagent(s) | Key Feature | Reference |

| 1-(tert-butyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Electrophilic substitution | |

| 3,5-Diamino-1-(tert-butyl)-1H-pyrazole | NaNO₂, HBr/CuBr | Selective Sandmeyer reaction | acs.orgnih.gov |

| Pyrazole | K₂Cr₂O₇, HBr | Direct bromination | chemicalbook.com |

Introduction of the tert-Butyl Group at the N-1 Position

The tert-butyl group is typically introduced onto the pyrazole nitrogen either during the initial ring formation (as described in Section 2.1.3) or by N-alkylation of a pre-existing NH-pyrazole. Direct alkylation of an NH-pyrazole, such as 3-bromo-1H-pyrazole, with a tert-butyl source is a straightforward approach.

The reaction of 3-bromo-1H-pyrazole with 2,3-dichloropyridine (B146566) is one example of N-arylation, and similar principles can apply to N-alkylation. google.com The use of tert-butylhydrazine hydrochloride in cyclocondensation reactions is a common method that directly installs the tert-butyl group at the N-1 position. organic-chemistry.orgorgsyn.org For instance, reacting it with 3-aminocrotononitrile under basic conditions successfully yields the N-tert-butylated pyrazole. orgsyn.org It is important to note that while the tert-butoxycarbonyl (Boc) group is sometimes used as a protecting group for the pyrazole nitrogen, its chemical nature is distinct from the required tert-butyl substituent. arkat-usa.orgnih.gov The primary methods for introducing the stable N-tert-butyl group rely on de novo synthesis using tert-butyl hydrazine. acs.orgorgsyn.org

Strategies for N-Protection and Deprotection in 1H-Pyrazoles (e.g., tert-Butoxycarbonyl (Boc) protection)

In the synthesis of complex molecules containing pyrazole rings, the protection of the ring nitrogen atoms is a critical step. The N-H proton of an unprotected pyrazole can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and nitrogen-containing heterocycles due to its stability under many synthetic conditions and its susceptibility to cleavage under specific, controlled acidic environments. wikipedia.orgorganic-chemistry.org

The introduction of a Boc group onto the pyrazole nitrogen is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the Boc anhydride.

Deprotection, or the removal of the Boc group, is most commonly accomplished using strong acids. wikipedia.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate, are effective for this transformation. wikipedia.org The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine and carbon dioxide. wikipedia.org

Recent studies have also explored alternative, selective deprotection methods. For instance, a novel method using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been reported for the selective N-Boc deprotection of imidazoles and pyrazoles, offering good to excellent yields. arkat-usa.orgresearchgate.net This method is advantageous as it leaves other sensitive groups, such as primary Boc-protected amines and N-Boc protected indoles, intact. arkat-usa.orgresearchgate.net

Table 1: N-Boc Protection and Deprotection Methods for Pyrazoles

| Transformation | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP), Solvent (e.g., THF, ACN) | Common and efficient method for protecting pyrazole nitrogen. | wikipedia.org |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Methanol | Standard, highly effective method for Boc removal. | wikipedia.org |

| Deprotection (Selective) | Sodium Borohydride (NaBH₄) in Ethanol (EtOH) | Allows for selective deprotection of N-Boc pyrazoles in the presence of other protecting groups. | arkat-usa.orgresearchgate.net |

Convergent Synthesis Approaches for this compound Analogues

A convergent synthesis strategy is highly desirable for creating libraries of related compounds, such as analogues of this compound. This approach involves synthesizing a common, advanced intermediate that can be readily diversified in the final steps of the synthetic sequence. acs.org This method is more efficient than a linear synthesis, where modifications must be introduced at early stages. For the synthesis of 5-amino-3-substituted-1-(tert-butyl)-1H-pyrazole-4-carboxamides, a convergent route has been developed where the key bromo-pyrazole intermediate allows for late-stage diversification at the C-3 position via cross-coupling reactions. acs.orgnih.gov

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a Key Intermediate

A pivotal intermediate for the convergent synthesis of various 3-substituted pyrazole analogues is 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. A novel and efficient three-step synthesis for this compound has been developed, which provides a versatile platform for further chemical modifications. acs.orgacs.org This route is noted for its efficiency and scalability, overcoming the limitations of previous methods which were impractical for producing large quantities. acs.org The subsequent hydrolysis of the nitrile group in this intermediate cleanly yields the corresponding 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide. acs.orgacs.org

Utilization of Potassium Tricyanomethanide in Pyrazole Precursor Preparation

The synthesis of the key pyrazole intermediate begins with an accessible starting material, potassium tricyanomethanide. acs.orgresearchgate.net This compound serves as a precursor for constructing the pyrazole core. In a key step, potassium tricyanomethanide reacts with tert-butylhydrazine in a mixture of hydrochloric acid and water to form 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. researchgate.net This reaction provides the diaminopyrazole precursor necessary for the subsequent bromination step in good yield. acs.orgacs.org

Selective Sandmeyer Reactions on Diaminopyrazoles for C-Br Bond Formation

The introduction of the bromine atom at the C-3 position is accomplished through a selective Sandmeyer reaction. acs.orgacs.org The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate, typically using a copper(I) halide catalyst. wikipedia.orgnih.govorganic-chemistry.org

In this specific synthesis, the 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile intermediate undergoes diazotization of the C-3 amino group, followed by treatment with a bromine source, such as copper(I) bromide (CuBr). researchgate.netwikipedia.org This reaction demonstrates excellent regioselectivity, with the C-Br bond forming exclusively at the 3-position, and the 5-bromo regioisomer not being observed. acs.org This selectivity is a crucial feature of the synthetic route, ensuring the formation of the desired product. acs.orgacs.org

Scalability and Purification Considerations in Synthetic Protocols

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Synonym/Abbreviation | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| This compound | C₇H₁₁BrN₂ | Target compound class | |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Protecting group |

| 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | C₈H₁₀BrN₅ | Key intermediate | |

| 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide | C₈H₁₃BrN₄O | Diversifiable intermediate | |

| Potassium Tricyanomethanide | C₄KN₃ | Starting material for pyrazole core | |

| Di-tert-butyl dicarbonate | Boc₂O | C₁₀H₁₈O₅ | Reagent for Boc protection |

| Trifluoroacetic acid | TFA | C₂HF₃O₂ | Reagent for Boc deprotection |

| Sodium borohydride | NaBH₄ | BH₄Na | Reagent for selective Boc deprotection |

| 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | Diaminopyrazole 10 | C₈H₁₂N₆ | Precursor for Sandmeyer reaction |

| Copper(I) bromide | CuBr | BrCu | Catalyst for Sandmeyer reaction |

Cross-Coupling Reactions at the Bromine-Substituted C-3 Position

The carbon-bromine bond at the C-3 position of the pyrazole ring is a key site for functionalization through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful strategy for the construction of complex molecular architectures by forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. libretexts.org In the case of this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position.

A notable application of this reaction is seen in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. nih.govacs.org Starting from 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, various aryl and heteroaryl groups can be introduced using the corresponding boronic acids or esters under microwave heating. acs.orgacs.org The reaction generally proceeds in good yields, demonstrating the versatility of this approach for creating diverse molecular libraries. acs.orgacs.org

| Entry | Boronate/Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 150 °C, 15 min (μwave) | 5-Amino-1-(tert-butyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide | 87 | acs.orgacs.org |

| 2 | 1-(tert-Butoxycarbonyl)-1H-indol-5-ylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 150 °C, 15 min (μwave) | 5-Amino-1-(tert-butyl)-3-(1H-indol-5-yl)-1H-pyrazole-4-carboxamide | 70 | acs.orgacs.org |

| 3 | 1-(tert-Butoxycarbonyl)-1H-indol-4-ylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 150 °C, 15 min (μwave) | 5-Amino-1-(tert-butyl)-3-(1H-indol-4-yl)-1H-pyrazole-4-carboxamide | 31 | acs.orgacs.org |

| 4 | (4-(Methoxycarbonyl)phenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 150 °C, 15 min (μwave) | Methyl 4-(5-amino-1-(tert-butyl)-4-carbamoyl-1H-pyrazol-3-yl)benzoate | 85 | acs.org |

| 5 | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 150 °C, 15 min (μwave) | 5-Amino-1-(tert-butyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | 77 | acs.org |

Beyond the Suzuki-Miyaura coupling, the bromine at the C-3 position of 1-(tert-butyl)-1H-pyrazole can participate in other important palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted pyrazoles. The general mechanism involves a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The bromine atom on the pyrazole ring renders it sufficiently electrophilic for the oxidative addition step in the palladium catalytic cycle. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific examples with this compound are not extensively documented in the provided results, the general principles are applicable. The reaction would involve the preparation of an organozinc reagent, which then couples with the bromopyrazole in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The compatibility of Negishi couplings with other reactive functional groups makes it a valuable method for the late-stage functionalization of complex molecules. nih.gov

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligands and reaction conditions. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the desired catalytic cycle. For Suzuki-Miyaura couplings of bromo-heterocycles, bulky and electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have been shown to be effective, particularly for challenging substrates like unprotected N-H heterocycles. nih.gov The use of preformed palladium catalysts, such as those incorporating these specialized ligands, can lead to milder reaction conditions, lower catalyst loadings, and higher yields. nih.gov

The choice of base and solvent system is also critical. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and sodium carbonate (Na₂CO₃) are commonly used to facilitate the transmetalation step. acs.orgnih.gov Solvent systems often consist of a mixture of an organic solvent, such as dioxane, and water to ensure the solubility of both the organic and inorganic reagents. acs.orgnih.gov Optimization of these parameters, including temperature and reaction time, is often necessary to maximize the yield of the desired product and minimize side reactions. nih.gov In some cases, an unusual ligand-dependent chemoselectivity can be observed, where different ligands promote reaction at different sites in a molecule containing multiple halides. researchgate.net

Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is a π-excessive aromatic heterocycle, which generally makes it less reactive towards nucleophiles. nih.gov However, the presence of substituents can significantly alter its reactivity. The two nitrogen atoms in the pyrazole ring are electron-withdrawing, which reduces the electron density at the C-3 and C-5 positions, making them more susceptible to nucleophilic attack compared to the C-4 position. The introduction of a bromine atom at the C-3 position further enhances its electrophilicity, making it a good leaving group for nucleophilic substitution reactions.

The bromine atom at the C-3 position of 1-(tert-butyl)-1H-pyrazole can be displaced by various nucleophiles, providing a direct route to a range of 3-substituted pyrazole derivatives. A key example of this is the synthesis of aminopyrazoles. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can be achieved through a sequence that involves the formation of a diaminopyrazole, followed by a selective Sandmeyer reaction to introduce the bromine at the C-3 position. nih.govacs.org This brominated intermediate can then undergo further transformations. While direct substitution of the bromine with an amino group on the parent this compound is a plausible transformation, specific literature examples for this exact transformation were not found in the provided search results. However, the synthesis of related aminopyrazoles from bromopyrazole precursors is a well-established synthetic strategy. For example, the preparation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine and 3-aminocrotononitrile demonstrates a common route to N-tert-butyl pyrazole amines. orgsyn.org

Ester Hydrolysis Reactions of Pyrazole Carboxylates (e.g., Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate)

The hydrolysis of pyrazole carboxylate esters is a fundamental transformation for accessing the corresponding carboxylic acids. These carboxylic acids are pivotal intermediates, serving as precursors for a variety of other functional groups such as amides, acid chlorides, and other esters. The hydrolysis of an ester like Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate to yield this compound-4-carboxylic acid can be achieved under various conditions, typically involving acid or base catalysis.

While specific documented conditions for the hydrolysis of Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are not detailed in the provided results, analogous transformations on similar substrates provide insight into the likely reaction parameters. For instance, the hydrolysis of a related compound, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, is accomplished using a mixture of methanesulfonic acid and water, followed by heating. This acidic hydrolysis proceeds effectively to cleave the ethyl ester and, in this specific case, also induces decarboxylation at elevated temperatures.

For the target compound, a standard approach would involve heating the ester in the presence of an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH or KOH). The choice of catalyst can influence the reaction rate and the potential for side reactions. Basic hydrolysis, for example, would yield the carboxylate salt, which would then require an acidic workup to protonate it to the final carboxylic acid.

Table 1: Representative Conditions for Pyrazole Ester Hydrolysis

| Reagents | Temperature | Comments |

| Methanesulfonic Acid, Water | 100 °C | Effective for hydrolysis; higher temperatures may cause decarboxylation. |

| Aqueous NaOH or KOH | Reflux | Standard saponification; requires subsequent acidification to yield the carboxylic acid. |

| Aqueous HCl or H₂SO₄ | Reflux | Standard acid-catalyzed hydrolysis. |

This table illustrates general conditions for pyrazole ester hydrolysis based on analogous chemical reactions.

Functional Group Interconversions and Derivatization at Other Positions

The this compound scaffold allows for extensive functionalization beyond the bromine-bearing C-3 position. The C-4 and C-5 positions are particularly amenable to modification, enabling the synthesis of highly substituted pyrazole derivatives.

Modifications at the C-4 and C-5 Positions of the Pyrazole Ring

The reactivity of the C-4 and C-5 positions of the pyrazole ring allows for the introduction of a variety of substituents, significantly altering the molecule's steric and electronic properties. Research has demonstrated that it is possible to introduce both carbon and nitrogen-based functional groups at these positions.

A notable example involves the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. nih.gov This transformation highlights the ability to functionalize both the C-4 and C-5 positions on the 1-(tert-butyl)-1H-pyrazole core. This specific derivative is prepared from a diaminopyrazole precursor through a selective Sandmeyer reaction, which introduces the bromine at C-3, followed by subsequent modifications. nih.gov The introduction of a nitrile group at C-4 and an amino group at C-5 creates a highly versatile intermediate.

Furthermore, general principles of heterocyclic chemistry suggest that the C-4 position can be functionalized through various other reactions, including halogenation (e.g., using N-bromosuccinimide) and metal-catalyzed cross-coupling reactions, although specific examples for the this compound parent structure require further investigation.

Table 2: Examples of C-4 and C-5 Modifications on the 1-(tert-butyl)-1H-pyrazole Ring

| Position | Functional Group Introduced | Resulting Compound | Significance |

| C-4 | -CN (Carbonitrile) | 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile nih.gov | Introduces a key synthetic handle for further transformations. nih.gov |

| C-5 | -NH₂ (Amino) | 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile nih.gov | Provides a nucleophilic site for building more complex structures. nih.gov |

Synthesis of Diverse Pyrazole-Containing Scaffolds through Further Functionalization

The true synthetic utility of this compound and its derivatives lies in their capacity to serve as building blocks for more complex molecular architectures. The functional groups introduced at the C-4 and C-5 positions are not merely endpoints but are gateways to a rich variety of pyrazole-containing scaffolds.

The aforementioned 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a prime example of a versatile intermediate. nih.gov It has been successfully utilized in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. nih.gov This is achieved by first converting the C-4 nitrile to a carboxamide, followed by a Suzuki or other cross-coupling reaction at the C-3 bromo position to introduce various aryl groups. This pathway demonstrates a modular approach to creating a library of diverse pyrazole amides. nih.gov

The amino group at C-5 also offers a point for diversification. For instance, 5-aminopyrazoles can react with sulfonyl chlorides to form sulfonamides, a common motif in pharmacologically active compounds. This highlights the potential to generate a wide range of pyrazole-sulfonamide hybrids from these intermediates.

The strategic functionalization of the pyrazole core, starting from intermediates like this compound, is a powerful strategy for accessing novel chemical matter with potential applications across various scientific disciplines.

Role as a Versatile Intermediate in Complex Organic Synthesis

The compound this compound serves as a pivotal intermediate in the field of advanced organic chemistry. The bromine atom at the 3-position is a key functional handle for a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds.

The tert-butyl group, while sterically hindering, provides stability and influences the regioselectivity of reactions. It is often employed as a protecting group that can be removed under specific acidic conditions, highlighting its utility in multi-step synthetic sequences. orgsyn.org This feature allows for the sequential functionalization of the pyrazole core.

A notable application is in the preparation of more complex heterocyclic systems. For instance, a related compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, has been described as a versatile intermediate for preparing a range of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides through reactions like the Sandmeyer reaction. nih.gov The ability to selectively introduce various aryl groups demonstrates the compound's role in building molecular complexity.

Table 1: Key Reactions Utilizing Bromopyrazole Intermediates

| Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Enables the introduction of various aryl or vinyl substituents at the 3-position of the pyrazole ring. |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | Facilitates the formation of C(sp)-C(sp2) bonds, allowing for the synthesis of alkynyl-substituted pyrazoles. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Allows for the introduction of amine functionalities, leading to the synthesis of aminopyrazole derivatives. |

Building Block in Medicinal Chemistry Lead Discovery and Optimization

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.gov this compound acts as a fundamental building block for the creation of new chemical entities in drug discovery programs. bldpharm.com Its utility stems from the ability to readily undergo functionalization, allowing medicinal chemists to systematically modify a lead compound to improve its pharmacological profile. The tert-butyl group can enhance lipophilicity, potentially influencing a molecule's ability to cross biological membranes.

The pyrazole scaffold is associated with a wide array of biological activities, making it a privileged structure in medicinal chemistry. nih.gov Derivatives synthesized from pyrazole precursors have shown potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. nih.gov

For example, research has focused on the synthesis of pyrazole-containing benzimidazole (B57391) hybrids as potential anticancer agents. nih.gov In such syntheses, a brominated pyrazole can serve as the starting point for coupling with other heterocyclic systems to generate novel hybrid molecules for biological evaluation. nih.gov Another study describes the synthesis of 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine as part of a research effort to develop new bioactive heterocyclic compounds. researchgate.net These examples underscore the role of substituted bromopyrazoles in generating compounds for screening in various disease models.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. The pyrazole scaffold is considered particularly suitable for SAR exploration because its synthesis is well-established, enabling straightforward structural modifications. nih.gov this compound is an ideal starting material for such studies.

By using the bromine atom as a reactive handle, chemists can introduce a wide variety of substituents at the 3-position and study how these changes affect biological activity. For instance, in the development of enzyme inhibitors, different aryl groups might be introduced via Suzuki coupling to probe the binding pocket of a target protein. nih.gov Research on pyrazole derivatives has shown that even small changes, such as the position of a substituent on an attached phenyl ring, can dramatically affect biological potency. nih.gov

Table 2: Example of SAR in Pyrazole Derivatives

| Parent Scaffold | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazole-based inhibitors | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β | nih.gov |

| Naphthalene-containing pyrazole | Replacement with a 3,4-dichlorophenyl moiety | Most potent analogue for inducing triple response in Arabidopsis | nih.gov |

Bioisosterism is a key strategy in medicinal chemistry for the rational design of new drugs by replacing a functional group in a lead compound with another group that has similar physical or chemical properties. ufrj.br This technique is widely used to enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.net

In the context of pyrazole derivatives, bioisosterism can be applied to modify functionalities introduced via the 3-bromo precursor. For example, a carboxylic acid group, which might be part of a pharmacophore, could be replaced with a tetrazole or a hydroxamic acid to improve metabolic stability or cell permeability. nih.gov A study on pyrazole-based inhibitors demonstrated that introducing carboxylic acid bioisosteres resulted in a general improvement of activity against the target enzyme. nih.gov This highlights how derivatives of this compound can be subjected to bioisosteric modifications to fine-tune their biological profiles.

Contribution to Agrochemical Research and Development

The utility of pyrazole derivatives extends into the field of agrochemical research. Many commercial pesticides and herbicides contain the pyrazole moiety as the active component. This compound and related brominated pyrazoles are valuable intermediates in the synthesis of these agrochemicals. For example, the scaffold is found in insecticides like chlorantraniliprole, indicating the importance of this chemical class in crop protection.

Furthermore, research into new plant growth regulators has involved pyrazole derivatives. Studies have shown that certain pyrazole compounds can induce a "triple response" in seedlings, a key indicator of ethylene-like activity, which is a crucial process in plant development. nih.gov The ability to synthesize and test a range of pyrazole derivatives, made possible by versatile intermediates like this compound, is essential for discovering new agrochemical leads.

Facilitation of Chemical Library Synthesis and Diversity-Oriented Synthesis

Chemical library synthesis and diversity-oriented synthesis (DOS) are modern approaches used to rapidly generate large collections of structurally diverse small molecules for high-throughput screening. The properties of this compound make it an excellent building block for these strategies.

Its defined points of reactivity—the bromine atom and potentially other positions on the pyrazole ring—allow for its use in combinatorial chemistry techniques to create a library of related compounds. nih.gov By systematically reacting the brominated pyrazole with a diverse set of coupling partners (e.g., various boronic acids in a Suzuki coupling), a large library of analogues can be efficiently synthesized. This approach enriches the structural diversity of the products, which is a primary goal of DOS. acs.org The use of such versatile building blocks is critical for exploring new chemical space and identifying novel bioactive molecules. iucr.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.